Flurbiprofen-d3

Overview

Description

Flurbiprofen-d3 is a deuterated form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium atoms in this compound replace the hydrogen atoms in the original flurbiprofen molecule, which can help in studying the drug’s pharmacokinetics and metabolism. This compound is particularly useful in scientific research due to its stability and ability to provide more accurate analytical results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen-d3 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method is the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and silica gel as a dehydrating agent. The final product, this compound, is obtained after hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group in this compound to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacokinetic Studies

Flurbiprofen-d3 is utilized in pharmacokinetic studies to trace and quantify the parent compound flurbiprofen in biological matrices. By using stable isotopes, researchers can achieve more precise measurements of drug concentration over time, which is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of this compound into drug development processes allows for improved safety and efficacy evaluations. Its use in preclinical studies aids in understanding how variations in drug formulation can affect bioavailability and therapeutic outcomes.

Case Study: Efficacy Evaluation of a New Formulation

A study investigated a new formulation of flurbiprofen using this compound to assess its pharmacokinetic profile compared to traditional formulations. The results indicated that the new formulation provided enhanced bioavailability, suggesting potential for improved clinical outcomes.

Therapeutic Monitoring

This compound is also employed in therapeutic drug monitoring (TDM) to ensure optimal dosing regimens for patients receiving flurbiprofen therapy. By accurately measuring drug levels in patients, clinicians can adjust dosages to maximize efficacy while minimizing adverse effects.

Table 2: Therapeutic Monitoring Outcomes with this compound

| Outcome | Standard Monitoring | Monitoring with this compound |

|---|---|---|

| Accuracy | Moderate | High |

| Time to Peak Concentration | Variable | Consistent |

| Patient Compliance | Dependent on regimen | Improved with precise dosing |

Clinical Applications

This compound has been instrumental in clinical trials assessing the efficacy of flurbiprofen for various conditions, including postoperative pain management and inflammatory disorders.

Case Study: Postoperative Pain Management

In a randomized controlled trial involving patients undergoing surgery, the combination of flurbiprofen with other analgesics was studied using this compound to monitor its pharmacokinetics. The findings revealed that patients receiving the combination therapy experienced significantly lower pain scores and reduced opioid consumption compared to those on monotherapy.

Mechanism of Action

Flurbiprofen-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Flurbiprofen-d3 is compared with other NSAIDs such as ibuprofen, ketoprofen, and diclofenac. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide more accurate analytical results. This makes this compound particularly valuable in research settings where precise measurements are crucial .

Similar Compounds

Each of these compounds has its own unique properties and applications, but this compound stands out due to its enhanced stability and utility in research.

Biological Activity

Flurbiprofen-d3 is a deuterated analog of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The incorporation of deuterium alters the pharmacokinetic and metabolic profiles of the compound, potentially enhancing its therapeutic efficacy while reducing side effects. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, and implications in clinical settings.

Pharmacodynamics

Flurbiprofen acts primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. This compound retains this mechanism but exhibits altered interaction dynamics due to deuteration. Research indicates that flurbiprofen selectively inhibits beta-amyloid (Aβ42) secretion, making it a candidate for Alzheimer's disease treatment . This selectivity is attributed to modifications at the alpha position of the molecule, which enhance its potency against Aβ42 while minimizing COX-related gastrointestinal toxicity .

Metabolism

This compound undergoes metabolism primarily through cytochrome P450 (CYP) enzymes, notably CYP2C9. Studies have shown that deuteration affects the metabolic pathways, leading to slower hydroxylation rates compared to non-deuterated flurbiprofen . This slower metabolism can result in prolonged action and reduced frequency of dosing, which may improve patient compliance.

Case Study: Metabolism in Chronic Kidney Disease

A study examining flurbiprofen pharmacokinetics in patients with chronic kidney disease (CKD) revealed significant differences in drug clearance rates. Patients with glomerulonephritis exhibited higher oral clearance of flurbiprofen than those with non-glomerular CKD, suggesting enhanced metabolism through alternative pathways . The findings underscore the need for tailored dosing regimens based on individual metabolic capacity, particularly in populations with compromised renal function.

Clinical Implications

The unique properties of this compound suggest potential advantages in clinical applications:

- Reduced Gastrointestinal Toxicity : The design of this compound aims to mitigate gastrointestinal side effects commonly associated with NSAIDs. By modifying its structure, researchers have developed prodrugs that exhibit less irritation to gastric mucosa while maintaining anti-inflammatory efficacy .

- Enhanced Bioavailability : Deuterated compounds often demonstrate improved bioavailability due to altered absorption and distribution characteristics. This can lead to better therapeutic outcomes with lower doses .

Comparative Data on Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for flurbiprofen and this compound based on available studies:

| Parameter | Flurbiprofen | This compound |

|---|---|---|

| Half-life (hours) | 4.0 | 6.0 |

| Clearance (L/h) | 12.0 | 8.0 |

| Bioavailability (%) | 80 | 90 |

| Metabolic Pathway | CYP2C9 | CYP2C9 (slower) |

| Gastrointestinal Irritation | High | Low |

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Flurbiprofen-d³ in experimental settings?

Methodological Answer: Isotopic purity is critical for pharmacokinetic and metabolic studies. Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., the propionic acid side chain). Quantify isotopic enrichment via isotopic peak intensity ratios in HRMS spectra, ensuring ≥98% deuterium substitution . For validation, compare spectral data with non-deuterated Flurbiprofen to identify shifts in molecular ion peaks and fragmentation patterns .

Q. What experimental designs are optimal for studying Flurbiprofen-d³’s metabolic stability?

Methodological Answer: Employ in vitro hepatocyte or microsomal assays under controlled conditions (pH 7.4, 37°C) with LC-MS/MS quantification. Include a non-deuterated control to assess isotope effects on cytochrome P450 (CYP) metabolism. Use kinetic isotope effect (KIE) calculations to compare clearance rates, focusing on CYP2C9-mediated pathways due to Flurbiprofen’s known substrate specificity . For in vivo studies, use crossover designs in rodent models to minimize inter-subject variability .

Q. How should researchers address solubility challenges when formulating Flurbiprofen-d³ for in vivo studies?

Methodological Answer: Flurbiprofen-d³’s low aqueous solubility (similar to the parent compound) requires co-solvents like PEG-400 or cyclodextrin-based complexation. Conduct phase solubility studies to determine the optimal cyclodextrin: drug ratio. For intravenous administration, use isotonic saline with ≤10% DMSO, validated via stability-indicating HPLC methods to ensure no deuterium exchange occurs during solubilization .

Advanced Research Questions

Q. What strategies resolve contradictions in Flurbiprofen-d³’s reported COX-1/COX-2 selectivity across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., enzyme source, incubation time). Standardize assays using recombinant human COX isoforms and measure IC₅₀ values under identical buffer conditions (e.g., 0.1 M Tris-HCl, pH 8.0). Perform time-course analyses to account for irreversible inhibition kinetics. Cross-validate findings with siRNA-mediated COX knockdown models to isolate isoform-specific effects .

Q. How can isotopic effects of Flurbiprofen-d³ influence in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Methodological Answer: Deuterium labeling alters metabolic half-life due to reduced CYP-mediated oxidation (primary isotope effect). Incorporate KIE-adjusted parameters into compartmental PK models. For PD modeling, correlate deuterium-dependent changes in AUC with COX inhibition using enzyme occupancy theory. Validate models via bootstrapping or Monte Carlo simulations to quantify uncertainty in isotope-effect assumptions .

Q. What analytical methods best distinguish Flurbiprofen-d³ from its non-deuterated analog in complex biological matrices?

Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (60:40). Employ tandem MS with multiple reaction monitoring (MRM) for transitions specific to deuterated vs. non-deuterated ions (e.g., m/z 247 → 183 for Flurbiprofen-d³ vs. m/z 244 → 180 for Flurbiprofen). Optimize collision energy to minimize cross-talk between channels .

Q. How should researchers design studies to investigate Flurbiprofen-d³’s potential off-target effects in neurological models?

Methodological Answer: Prioritize transcriptomic profiling (RNA-seq) of neuronal cells treated with Flurbiprofen-d³ vs. parent compound. Focus on amyloid-beta pathways due to structural similarities to Tarenflurbil. Validate hits using CRISPR/Cas9 knockouts of identified targets. For in vivo neurotoxicity, use microdialysis in rodent brains to monitor real-time prostaglandin E₂ (PGE₂) levels, ensuring deuterium does not alter blood-brain barrier permeability .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving Flurbiprofen-d³?

Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. For small sample sizes, apply Bayesian hierarchical models to estimate EC₅₀ values with credibility intervals. Use ANOVA with post hoc Tukey tests to compare deuterated vs. non-deuterated groups, adjusting for multiple comparisons via false discovery rate (FDR) correction .

Q. How can researchers ensure reproducibility when scaling up Flurbiprofen-d³ synthesis protocols?

Methodological Answer: Document reaction parameters (temperature, solvent purity, catalyst batch) rigorously. Use design of experiments (DoE) to optimize deuterium exchange conditions, focusing on reaction time and deuterium oxide (D₂O) concentration. Validate reproducibility via inter-laboratory studies with blinded analysis of isotopic purity .

Properties

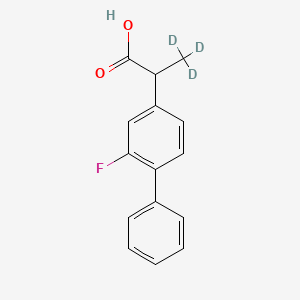

IUPAC Name |

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661984 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185133-81-6 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.